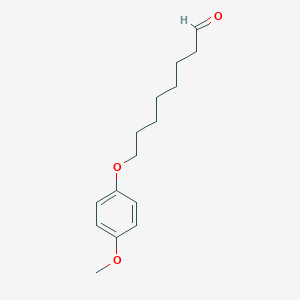

8-(4-Methoxyphenoxy)octanal

Descripción

8-(4-Methoxyphenoxy)octanal is an aliphatic aldehyde derivative featuring an 8-carbon chain terminated by an aldehyde group and substituted at the terminal carbon with a 4-methoxyphenoxy moiety. This structure combines the reactivity of an aldehyde with the aromatic and electron-donating properties of the methoxyphenoxy group. The methoxy group may enhance solubility in polar solvents, while the phenoxy linkage could influence stability and interaction with biological or chemical systems .

Propiedades

Número CAS |

121692-15-7 |

|---|---|

Fórmula molecular |

C15H22O3 |

Peso molecular |

250.33 g/mol |

Nombre IUPAC |

8-(4-methoxyphenoxy)octanal |

InChI |

InChI=1S/C15H22O3/c1-17-14-8-10-15(11-9-14)18-13-7-5-3-2-4-6-12-16/h8-12H,2-7,13H2,1H3 |

Clave InChI |

YIUYTEPFYYTBTF-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)OCCCCCCCC=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenoxy)octanal typically involves the reaction of 4-methoxyphenol with an appropriate octanal derivative. One common method involves the use of cesium carbonate and copper(I) chloride as catalysts in a solvent such as 1-methyl-2-pyrrolidinone. The reaction is carried out under nitrogen atmosphere and heated to around 120°C for 25 hours to achieve high conversion rates .

Industrial Production Methods

Industrial production methods for 8-(4-Methoxyphenoxy)octanal are not well-documented in the literature. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

8-(4-Methoxyphenoxy)octanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) and cesium carbonate (Cs2CO3) are used under basic conditions.

Major Products Formed

Oxidation: 8-(4-Methoxyphenoxy)octanoic acid.

Reduction: 8-(4-Methoxyphenoxy)octanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

8-(4-Methoxyphenoxy)octanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 8-(4-Methoxyphenoxy)octanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenoxy group may also participate in aromatic interactions, influencing the compound’s overall activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Octanal

- Structure : Straight-chain aldehyde (CH₃(CH₂)₆CHO).

- Reactivity: Aldehydes like octanal are highly reactive in reductions. For example, octanal is reduced to 1-octanol in 33–38% yield within 1 hour using ethylenediamine borane (EDAB), outperforming ketones like 3-octanone (9% yield) .

- Applications : Key flavor compound in meat and cooked foods, contributing "pleasant fragrances" via Maillard reactions. Detected in firearm residues and cultured meat analogs as a volatile organic compound (VOC) .

- Differentiation: 8-(4-Methoxyphenoxy)octanal’s bulky aromatic substituent likely reduces volatility compared to octanal, limiting its role in flavor chemistry but enhancing stability for synthetic applications.

8-(3-Hydroxyphenyl)octanal

- Structure : Octanal substituted with a 3-hydroxyphenyl group.

- Synthesis: Produced via ozonolysis of cardanol derivatives, though ozone’s toxicity limits scalability. Alternative routes involve epoxidation and oxidative cleavage .

- Applications: Intermediate in eco-friendly phenolic thermosets.

Ethyl 8-(4-Ethoxyphenyl)-8-oxooctanoate

- Structure : Ketone analog with an ethoxyphenyl group and ester terminus.

- Reactivity: Ketones exhibit lower reduction efficiency than aldehydes. For instance, 3-octanone yields only 9% alcohol under EDAB reduction, vs. 38% for octanal .

- Applications : Lab-scale synthetic intermediate; the ester group and ketone functionality make it distinct from aldehyde derivatives in reactivity and applications .

4-(4-Methoxyphenoxy)butanoic Acid

- Structure: Shorter-chain (C4) carboxylic acid with a 4-methoxyphenoxy group.

- Catalytic Efficiency: Longer chain lengths (e.g., C5) in phenoxyalkanoic acids improve substrate binding in enzymatic reactions. This suggests that 8-(4-Methoxyphenoxy)octanal’s extended chain may enhance interactions in catalytic or biological systems .

Comparative Data Table

Key Research Findings

- Aldehyde vs. Ketone Reactivity: Aldehydes are reduced faster than ketones due to lower steric and electronic barriers. This trend likely extends to 8-(4-Methoxyphenoxy)octanal, making it a preferable substrate for synthetic modifications .

- However, longer chains (C8) may reduce enzymatic efficiency compared to shorter analogs like 4-(4-methoxyphenoxy)butanoic acid .

- Safety Considerations: Methoxy-substituted compounds (e.g., 4-methoxybenzyl alcohol) require precautions against prolonged exposure, suggesting similar handling for 8-(4-Methoxyphenoxy)octanal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.